2-Chloro-n,n-diethylbenzene-1-sulfonamide
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Overview
Description
2-Chloro-n,n-diethylbenzene-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n,n-diethylbenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n,n-diethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF), at low temperatures.
Major Products Formed
Nucleophilic substitution: The major products are substituted sulfonamides.
Oxidation: The major products are sulfonic acids.
Reduction: The major products are sulfinamides or sulfenamides.
Scientific Research Applications
2-Chloro-n,n-diethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic transformations.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. It can also be used as a probe to study the structure and function of biological macromolecules.
Medicine: It has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides. It is also used in the manufacture of materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-n,n-diethylbenzene-1-sulfonamide involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing the compound to bind to the active site of the enzyme or receptor. This binding can block the normal function of the enzyme or receptor, leading to a decrease in its activity. The molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
2-Chloro-n,n-diethylbenzene-1-sulfonamide can be compared with other sulfonamides, such as:
2-Chlorobenzenesulfonamide: This compound lacks the diethylamine group and has different chemical properties and reactivity.
N,n-Diethylbenzenesulfonamide: This compound lacks the chlorine atom and has different chemical properties and reactivity.
Sulfanilamide: This compound has a different substitution pattern on the benzene ring and has different biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14ClNO2S |
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Molecular Weight |
247.74 g/mol |
IUPAC Name |
2-chloro-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
MZFJVVYGHQYVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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